molecular formula C9H13NO2 B13790182 Methanol, [(4-methylphenyl)imino]bis-(9CI)

Methanol, [(4-methylphenyl)imino]bis-(9CI)

Cat. No.: B13790182
M. Wt: 167.20 g/mol
InChI Key: MLFCNLRFJPLGOP-UHFFFAOYSA-N
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Description

Methanol, [(4-methylphenyl)imino]bis-(9CI) is a bifunctional methanol derivative featuring a bis-imino linkage to a 4-methylphenyl group. This compound likely serves as an intermediate in organic synthesis, particularly for surfactants, dyes, or pharmaceutical agents, given the reactivity of its imino and hydroxyl groups .

Chemical Reactions Analysis

Methanol, [(4-methylphenyl)imino]bis-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding quinones, while reduction can yield amines .

Scientific Research Applications

Methanol, [(4-methylphenyl)imino]bis-(9CI), also known as [(4-methylphenyl)imino]bis-methanol (9CI), is a chemical compound with the molecular formula C9H13NO2C_9H_{13}NO_2 and a molecular weight of 167.20500 . It has a Chemical Abstracts Service (CAS) number of 733045-96-0 .

Due to the limited information available in the search results, a comprehensive overview of the applications of Methanol, [(4-methylphenyl)imino]bis-(9CI) cannot be provided. However, the available literature references suggest potential areas of investigation .

Chemical Properties

  • Molecular Formula: C9H13NO2C_9H_{13}NO_2
  • Molecular Weight: 167.20500
  • Exact Mass: 167.09500
  • LogP: 0.70100
  • PSA: 43.70000
  • Density, Boiling Point, Melting Point, Flash Point, and MSDS: Information not available

Potential Applications
While specific applications for Methanol, [(4-methylphenyl)imino]bis-(9CI) are not detailed in the search results, the compound has been cited in the following scientific literature:

  • Dalton Transactions, 2008, #16 p. 2128 - 2135
  • Bioorganic and Medicinal Chemistry Letters, 2008, vol. 18, #14 p. 4095 - 4097

These citations suggest the compound may have uses in the fields of bioorganic and medicinal chemistry, as well as in Dalton Transactions, which covers inorganic, organometallic, and bioinorganic chemistry . Further research into these publications may reveal specific applications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs Based on Alcohol Backbone

Ethanol Derivatives

  • Ethanol, 2,2'-((3-methylphenyl)imino)bis-(9CI) (CAS 54060-15-0): Structure: Ethanol backbone with a meta-methylphenyl substituent. Molecular Formula: C₁₁H₁₇NO₂. Applications: Used in surfactants or corrosion inhibitors due to its amphiphilic properties . Key Difference: The para-methyl group in the target compound may enhance steric hindrance compared to the meta-substituted analog, affecting reactivity in nucleophilic reactions .
  • Ethanol, 2,2'-[(4-Methylphenyl)imino]bis-, ditosylate (CAS 15314-38-2): Structure: Ethanol backbone with a 4-methylphenyl group and tosylate ester. Molecular Formula: C₂₅H₂₉NO₆S₂. Applications: Likely a stabilized intermediate for drug delivery systems, as tosyl groups facilitate leaving-group reactions . Key Difference: The ditosylate derivative exhibits higher solubility in organic solvents than the parent methanol compound, which may lack such functionalization .

Propanol Derivatives

  • 2-Propanol, 1,1'-[(4-Methylphenyl)imino]bis- (CAS 38668-48-3): Structure: Propanol backbone with a 4-methylphenyl group. Molecular Formula: C₁₃H₂₁NO₂. Applications: Potential use in polymer crosslinking due to its longer alkyl chain and thermal stability . Key Difference: The propanol chain increases hydrophobicity compared to methanol, altering solubility profiles in aqueous systems .

Methanol-Based Analogs with Varied Substituents

  • Methanol, [(1,1-Dimethylethyl)imino]bis- (9CI) (CAS 55686-22-1): Structure: Methanol backbone with a tert-butyl substituent. Molecular Formula: C₆H₁₅NO₂. Applications: Utilized as a stabilizer in agrochemical formulations due to the electron-donating tert-butyl group . Key Difference: The tert-butyl group provides steric protection to the imino group, reducing oxidation susceptibility compared to aromatic-substituted analogs .
  • Methanol, [(4-Aminobutyl)imino]bis- (9CI) (CAS 289045-27-8): Structure: Methanol backbone with a 4-aminobutyl substituent. Molecular Formula: C₆H₁₆N₂O₂. Applications: Potential use in chelating agents or metal ion coordination due to the amine functionality . Key Difference: The primary amine group introduces basicity, enabling pH-dependent reactivity absent in the 4-methylphenyl variant .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Backbone Substituent Molecular Formula Key Applications Reference ID
Methanol, [(4-methylphenyl)imino]bis- Methanol 4-Methylphenyl Not Provided Synthesis intermediates
Ethanol, 2,2'-((3-methylphenyl)imino)bis- Ethanol 3-Methylphenyl C₁₁H₁₇NO₂ Surfactants
2-Propanol, 1,1'-[(4-methylphenyl)imino]bis- Propanol 4-Methylphenyl C₁₃H₂₁NO₂ Polymer crosslinking
Methanol, [(tert-butyl)imino]bis- Methanol tert-Butyl C₆H₁₅NO₂ Agrochemical stabilizers

Table 2: Reactivity and Solubility Trends

Compound Type Reactivity Profile Solubility in Water Key Functional Groups
Methanol + Aromatic Substituent Moderate (steric hindrance) Low Imino, Hydroxyl
Ethanol + Tosylate Ester High (tosylate as leaving group) Moderate (organic) Tosylate, Hydroxyl
Propanenitrile + Amine High (electrophilic nitrile) Low Nitrile, Amine

Research Findings and Implications

  • Steric Effects : Para-substituted aromatic analogs (e.g., 4-methylphenyl) exhibit reduced reactivity in SN₂ reactions compared to meta-substituted variants due to steric hindrance .
  • Solubility: Methanol-based compounds generally have higher water solubility than propanol or nitrile derivatives, but aromatic substituents decrease this property .
  • Applications : Tosylate esters (e.g., CAS 15314-38-2) are preferred in drug synthesis, while nitrile derivatives (e.g., CAS 71326-27-7) dominate pesticide chemistry .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

[N-(hydroxymethyl)-4-methylanilino]methanol

InChI

InChI=1S/C9H13NO2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,11-12H,6-7H2,1H3

InChI Key

MLFCNLRFJPLGOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CO)CO

Origin of Product

United States

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